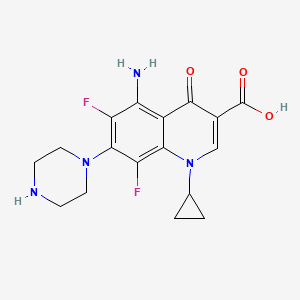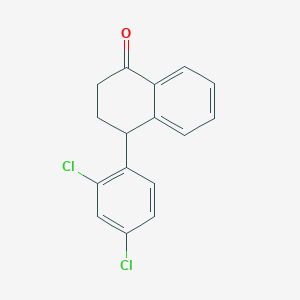![molecular formula C10H22N2O B8761659 trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine](/img/structure/B8761659.png)
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine: is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a diamine group and a methoxypropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with ®-1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclohexane ring or the diamine group, potentially leading to the formation of cyclohexanol derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropan-2-yl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexanol derivatives or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine can be used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound may have potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism by which trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclohexane ring and diamine groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
trans-N,N’-Dimethylcyclohexane-1,2-diamine: Known for its use as a chiral building block in organic synthesis.
trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness: trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H22N2O |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2O/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h8-10,12H,3-7,11H2,1-2H3/t8-,9?,10?/m1/s1 |
InChI-Schlüssel |
QQVYIOJAKFELRM-XNWIYYODSA-N |
Isomerische SMILES |
C[C@H](COC)NC1CCC(CC1)N |
Kanonische SMILES |
CC(COC)NC1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1H-benzo[d]imidazol-2-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B8761595.png)

![9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one](/img/structure/B8761607.png)








![2-[(But-3-yn-1-yl)amino]ethan-1-ol](/img/structure/B8761656.png)

![(2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl)methanol](/img/structure/B8761677.png)
